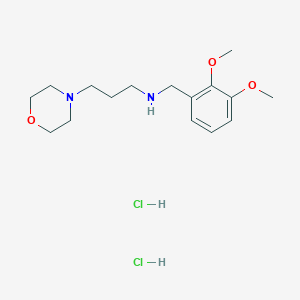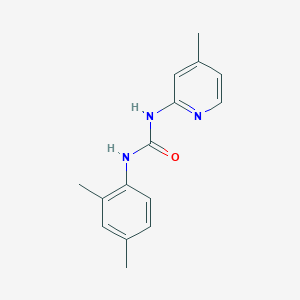
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride, also known as Flibanserin, is a drug that has been approved by the US Food and Drug Administration (FDA) for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. HSDD is a condition characterized by a persistent lack of sexual desire that causes distress or interpersonal difficulty. Flibanserin is a non-hormonal drug that acts on the central nervous system to increase sexual desire in women.
Mecanismo De Acción
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is a selective serotonin 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. The drug increases the release of dopamine and norepinephrine in the prefrontal cortex, which is involved in the regulation of sexual desire. N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride also decreases the release of serotonin in the prefrontal cortex, which is thought to have an inhibitory effect on sexual desire.
Biochemical and physiological effects:
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been shown to increase sexual desire and decrease distress associated with low sexual desire in premenopausal women. The drug has also been shown to decrease the frequency of satisfying sexual events and increase the frequency of adverse events such as dizziness, fatigue, and nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has advantages and limitations for lab experiments. The drug has been extensively studied in preclinical and clinical trials, which provide a wealth of data on its efficacy and safety. However, the drug's mechanism of action is complex and involves multiple neurotransmitters, which makes it difficult to isolate the drug's effects on sexual desire.
Direcciones Futuras
Future research on N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride could focus on its efficacy and safety in other populations, such as postmenopausal women and men. The drug's mechanism of action could also be further elucidated to better understand its effects on sexual desire. Additionally, research could focus on the development of new drugs that target the same neurotransmitters as N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride but with fewer adverse effects.
Métodos De Síntesis
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is synthesized from 2,3-dimethoxybenzaldehyde and 4-morpholinepropanol. The reaction involves the formation of an imine intermediate, which is reduced to the amine using sodium borohydride. The resulting amine is then reacted with hydrochloric acid to form the dihydrochloride salt of N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride.
Aplicaciones Científicas De Investigación
N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride has been extensively studied in preclinical and clinical trials for its efficacy and safety in the treatment of HSDD. The drug has been shown to increase sexual desire and decrease distress associated with low sexual desire in premenopausal women. N-(2,3-dimethoxybenzyl)-3-(4-morpholinyl)-1-propanamine dihydrochloride is thought to act on the neurotransmitters dopamine, norepinephrine, and serotonin in the brain, which are involved in the regulation of sexual desire.
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-19-15-6-3-5-14(16(15)20-2)13-17-7-4-8-18-9-11-21-12-10-18;;/h3,5-6,17H,4,7-13H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DABSGTUIQSVBQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5398170.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5398183.png)

![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5398187.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-2-[(4-oxo-1,4-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5398188.png)
![N-(3-methyl-1-pyridin-3-ylbutyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5398199.png)
![1-(4-nitrophenyl)-4-[3-(3-nitrophenyl)acryloyl]piperazine](/img/structure/B5398208.png)

![methyl {[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5398220.png)
![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-(2-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5398234.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)